Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Antitubercular Drug Discovery RNA Polymerase Inhibition Target Engagement

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 108438-46-6) is a fluorinated heterocyclic building block containing an imidazo[1,2-a]pyridine core. The strategic placement of the trifluoromethyl group at the 2-position and the ethyl ester at the 3-position makes it a validated precursor for synthesizing antitubercular drug candidates.

Molecular Formula C11H9F3N2O2
Molecular Weight 258.2 g/mol
CAS No. 108438-46-6
Cat. No. B022080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
CAS108438-46-6
Molecular FormulaC11H9F3N2O2
Molecular Weight258.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C=CC=C2)C(F)(F)F
InChIInChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-9(11(12,13)14)15-7-5-3-4-6-16(7)8/h3-6H,2H2,1H3
InChIKeyISALURNCDIZZRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Selection Guide for Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 108438-46-6)


Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 108438-46-6) is a fluorinated heterocyclic building block containing an imidazo[1,2-a]pyridine core. The strategic placement of the trifluoromethyl group at the 2-position and the ethyl ester at the 3-position makes it a validated precursor for synthesizing antitubercular drug candidates. Its core scaffold is present in clinical-stage compounds like Q203 (an anti-tubercular agent) and the commercial drug zolpidem [1]. The compound itself has demonstrated direct inhibitory activity against Mycobacterium tuberculosis RNA polymerase with an IC50 of 139 nM, confirming its potential as a lead-like fragment [2].

Why Substitution of Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Carries Risk


Generic substitution of this compound with other imidazo[1,2-a]pyridine carboxylates is not feasible due to a critical and quantifiable structure-activity relationship (SAR) cliff. The 2-position trifluoromethyl group imparts specific electronic and steric properties that are essential for biological target engagement and metabolic stability, a hallmark of the entire class [1]. For example, shifting the trifluoromethyl group from the 2-position to the 6-position (CAS 1359657-11-6) or 7-position (CAS 1397206-76-6) creates distinct regioisomers with divergent spatial geometries, which can abolish specific protein-ligand interactions . This strict positional requirement means that procuring a close analog without rigorous comparative biological validation is highly likely to result in a loss of on-target potency and therapeutic relevance.

Quantitative Evidence for Selecting Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Over Analogs


Direct Enzyme Inhibition and a Potency Cliff Relative to the Unsubstituted Core

This compound exhibits a verified, specific biochemical activity that is often absent in earlier synthetic intermediates. It demonstrates a defined IC50 value against Mycobacterium tuberculosis RNA polymerase, positioning it as a direct lead-like fragment rather than a simple inert building block [1]. In contrast, core imidazo[1,2-a]pyridine-3-carboxylate bases lacking the 2-CF3 group are typically inactive in this assay, marking a functional potency cliff.

Antitubercular Drug Discovery RNA Polymerase Inhibition Target Engagement

Synthetic Efficiency: A 73% Yield for the Direct [3+2] Cycloaddition Route

The compound can be synthesized via a direct transition-metal-free [3+2] cycloaddition of 4,4,4-trifluoro-2-butynoate ethyl ester with a 1-aminopyridinium iodide ylide, achieving a 73% yield . This compares favorably to traditional multi-step condensation methods that often require harsh conditions and produce lower yields due to the instability of the trifluoromethylated α-halocarbonyl precursors.

Medicinal Chemistry Scalable Synthesis Process Chemistry

Functional Validation as a Key Precursor in Low-nM Antitubercular Agents

The imidazo[1,2-a]pyridine-3-carboxylate scaffold, to which this specific compound belongs, is the direct synthetic precursor to a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides. These derivatives demonstrate excellent activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis (Mtb) strains, with some compounds in the class achieving MICs ≤ 0.006 μM against replicating Mtb H37Rv and surpassing the potency of the clinical candidate PA-824 by nearly 10-fold against MDR and XDR strains [1].

Mycobacterium tuberculosis MDR-TB XDR-TB Drug-Resistance

Physicochemical Differentiation: The Role of the Ethyl Ester Prodrug/Ester Strategy

The ethyl ester moiety provides a quantifiable advantage in lipophilicity and formulation handle relative to its corresponding carboxylic acid (CAS 73221-19-9) [1]. While the free acid is a polar metabolite, the ethyl ester serves as a synthetic handle and is generally known to improve membrane permeability and oral bioavailability, a strategy documented in the development of this class where ethyl esters are preferred intermediates for generating orally active final compounds [2].

Drug Formulation Pharmacokinetics Solubility

Validated Application Scenarios for Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate


Targeted Lead Optimization of DprE1 and RNA Polymerase Inhibitors

Its direct biochemical activity against M. tuberculosis RNA polymerase (IC50 139 nM) [1] makes it an ideal starting fragment for structure-based drug design. Teams focusing on new antitubercular agents can utilize the compound as an active core for fragment growth or scaffold hopping to overcome MDR-TB resistance, bypassing the need for high-throughput screening of inactive library members.

Scalable Pharmacophore Synthesis for Antitubercular SAR Campaigns

The compound is the direct starting material for synthesizing the highly active imidazo[1,2-a]pyridine-3-carboxamide class, which has demonstrated sub-nanomolar MICs and superiority over PA-824 against drug-resistant TB [2]. Its known scalable 73% yield synthetic route makes it a reliable starting point for synthesizing diverse libraries to expand SAR for potency, selectivity, and in vivo efficacy.

Fragment-Based Drug Discovery (FBDD) for Protein Kinase Targets

The imidazopyridine core, particularly with the 2-CF3 substitution, is a recognized privileged structure in FBDD for kinase targets, with related compounds progressing to low-nanomolar PI3Kα inhibitors [3]. This compound can serve as a strategic fragment for designing selective kinase inhibitors, with the ethyl ester providing a synthetic handle for rapid derivatization to explore kinase hinge-binding motifs.

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